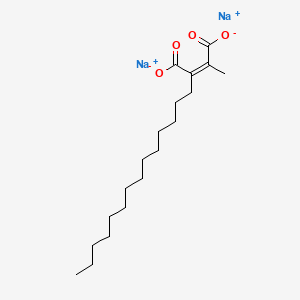

Chaetomellic Acid A Disodium Salt

Description

Properties

IUPAC Name |

disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFWCKPWWTJBB-LSSNYKSTSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747307 | |

| Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161308-35-6 | |

| Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chaetomellic Acid A disodium salt mechanism of action in Ras signaling

Mechanism of Action, Experimental Protocols, and Selectivity Profiling

Executive Summary

Chaetomellic Acid A (CAA) , specifically in its disodium salt form, is a potent, highly selective, and reversible inhibitor of Farnesyltransferase (FTase) . Unlike peptidomimetic inhibitors that compete with the Ras CAAX motif, CAA functions as a competitor of Farnesyl Pyrophosphate (FPP) , the lipid substrate required for Ras prenylation.

This guide details the biochemical mechanism of CAA, its application in dissecting Ras isoform signaling (H-Ras vs. K-Ras), and provides validated protocols for its use in high-throughput screening and cellular assays.

Molecular Mechanism of Action[1]

The Target: Protein Farnesyltransferase (FTase)

Ras proteins (H-, N-, and K-Ras) function as molecular switches that require membrane localization to activate downstream effectors (Raf/MEK/ERK, PI3K/Akt).[1] This localization is strictly dependent on post-translational modification, the first step of which is farnesylation .[2][1]

FTase catalyzes the transfer of a 15-carbon farnesyl group from Farnesyl Pyrophosphate (FPP) to the cysteine residue of the C-terminal CAAX motif of the Ras protein.

Mode of Inhibition: FPP Mimicry

CAA is an alkyl dicarboxylic acid. Structural analysis reveals that its dicarboxylate pharmacophore mimics the diphosphate head group of FPP.

-

Competitive Inhibition: CAA competes directly with FPP for the lipid-binding pocket of the FTase enzyme.

-

Non-Competitive: It does not compete with the protein substrate (Ras/CAAX peptide).

-

Selectivity: The specific alkyl chain geometry of CAA confers high selectivity for FTase over the structurally related Geranylgeranyltransferases (GGTase-I and GGTase-II).

Impact on Ras Signaling

By blocking FTase, CAA prevents the attachment of the farnesyl lipid anchor.

-

Cytosolic Sequestration: Unprenylated Ras remains trapped in the cytosol.

-

Signaling Blackout: Cytosolic Ras cannot recruit Raf-1 to the membrane, effectively severing the MAP Kinase signaling cascade.

Critical Insight (Isoform Specificity): While CAA potently inhibits H-Ras processing, K-Ras has an alternative salvage pathway. When FTase is inhibited, K-Ras can be geranylgeranylated by GGTase-I (which CAA does not inhibit). Therefore, CAA is most effective in H-Ras driven models.

Pathway Visualization

Figure 1: Mechanism of Action. Chaetomellic Acid A competitively inhibits FTase by mimicking the FPP substrate, preventing the formation of Farnesyl-Ras and blocking membrane localization.

Biochemical Profile & Selectivity[3][4]

The therapeutic value of CAA lies in its ability to distinguish between FTase and GGTase-I. Both enzymes share similar substrates, but CAA exhibits nanomolar potency against FTase while remaining micromolar against GGTases.

Table 1: Comparative Inhibition Profile (IC50)[5]

| Target Enzyme | Substrate | IC50 Value | Selectivity Ratio (vs FTase) |

| Farnesyltransferase (FTase) | H-Ras / Lamin B | 43 - 55 nM | 1x (Baseline) |

| Geranylgeranyltransferase I (GGTase-I) | K-Ras / Rap1A | 92,000 nM (92 µM) | ~1,600x |

| Geranylgeranyltransferase II (GGTase-II) | Rab proteins | 34,000 nM (34 µM) | ~600x |

Data aggregated from purified enzyme assays using recombinant human or bovine enzymes.

Experimental Framework

Reagent Preparation

The disodium salt of Chaetomellic Acid A is significantly more water-soluble than the free acid.

-

Solvent: Dissolve in sterile, distilled water or 50 mM HEPES (pH 7.5).

-

Stability: Stock solutions (1-10 mM) should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

-

Handling: The compound acts as a surfactant-like anion; ensure thorough mixing in aqueous buffers.

Protocol: Fluorimetric In Vitro FTase Inhibition Assay

This protocol uses a Dansyl-peptide substrate (Dansyl-GCVLS) which increases fluorescence upon farnesylation.

Materials:

-

Enzyme: Recombinant Human FTase (approx. 10-50 ng/well).

-

Substrate 1: Dansyl-GCVLS peptide (2 µM final).

-

Substrate 2: Farnesyl Pyrophosphate (FPP) (5 µM final).

-

Inhibitor: Chaetomellic Acid A Disodium Salt (Serial dilution: 1 nM to 10 µM).

-

Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100.

Workflow:

-

Preparation: Prepare a 96-well black plate (to minimize background).

-

Inhibitor Addition: Add 5 µL of CAA dilutions to respective wells. Include a "No Inhibitor" (100% Activity) and "No Enzyme" (Blank) control.

-

Enzyme Mix: Add 10 µL of diluted FTase enzyme to the wells. Incubate for 10 minutes at 30°C to allow inhibitor-enzyme equilibration.

-

Reaction Start: Initiate reaction by adding 35 µL of Substrate Master Mix (Dansyl-peptide + FPP).

-

Kinetics: Measure fluorescence immediately (Ex: 340 nm / Em: 505 nm) in kinetic mode for 30-60 minutes at 30°C.

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Plot % Inhibition vs. Log[CAA].

Protocol: Cell-Based Morphological Reversion

Objective: Validate Ras inhibition in a biological system.[3] Cell Line: Rat1 fibroblasts transformed with H-Ras (Rat1/ras).

Workflow:

-

Seeding: Plate Rat1/ras cells at low density (2x10³ cells/well) in a 6-well plate.

-

Treatment: After 24h, treat cells with CAA (5 µM - 20 µM). Note: Higher concentrations are required in cell culture due to membrane permeability limits of the dicarboxylate anion.

-

Incubation: Incubate for 18–24 hours.

-

Observation:

-

Transformed Phenotype: Refractile, spindle-shaped, lack of contact inhibition.

-

Reverted Phenotype: Flat, spread-out morphology, restoration of actin stress fibers (visualize with Phalloidin staining).

-

Data Analysis & Interpretation

Calculating Ki (Inhibition Constant)

Since CAA is a competitive inhibitor with respect to FPP, the apparent IC50 depends on the concentration of FPP used in the assay. To determine the true affinity (

- : Experimental value from the dose-response curve.

- : Concentration of FPP used (e.g., 5 µM).

- : Michaelis constant of FTase for FPP (typically ~5–10 nM).

Self-Validation Check: If the IC50 increases linearly as you increase the FPP concentration in your assay, the competitive mechanism is confirmed. If IC50 remains constant despite increasing FPP, the mechanism is non-competitive (which would indicate assay contamination or degradation).

References

-

Lingham, R. B., et al. (1993). "Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase."[4][5] Applied Microbiology and Biotechnology.

-

Gibbs, J. B., et al. (1993). "Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells."[6] Journal of Biological Chemistry.

-

Singh, S. B., et al. (1993). "Isolation and structure of chaetomellic acids A and B from Chaetomella acutiseta: specific inhibitors of farnesyl-protein transferase." Tetrahedron.

-

Vederas, J. C., et al. (1996).[7] "Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues." Journal of Organic Chemistry.

-

Abcam Product Datasheet. "Chaetomellic acid A, farnesyltransferase inhibitor (ab141622)." Abcam.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ascopubs.org [ascopubs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells by a complex mechanism that involves regulation of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Chemical structure and properties of Chaetomellic Acid A disodium salt

Structural Characterization, Mechanism of Action, and Experimental Application in Ras-Dependent Oncology

Executive Summary

Chaetomellic Acid A (CAA) is a potent, highly selective inhibitor of Ras farnesyl-protein transferase (FPTase) .[1] Originally isolated from the coelomycete Chaetomella acutiseta, it functions as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP).

While often isolated as an anhydride, the disodium salt form is the critical reagent for biological investigation due to its superior aqueous solubility at physiological pH. This guide details the physicochemical properties, specific mechanism of pyrophosphate mimicry, and validated protocols for utilizing Chaetomellic Acid A disodium salt in kinetic assays.

Part 1: Chemical Identity & Structural Analysis[2]

The biological efficacy of Chaetomellic Acid A is strictly tied to its stereochemistry and electrostatic properties. Unlike peptidomimetic inhibitors (which mimic the CAAX motif of Ras), CAA mimics the lipid substrate.

1.1 Structural Composition

The core structure consists of a maleic acid skeleton substituted with a long alkyl chain. The disodium salt represents the ionized, open-ring dicarboxylate form, which is thermodynamically stable in aqueous buffers.

| Property | Specification |

| Chemical Name | Disodium (Z)-2-methyl-3-tetradecylbut-2-enedioate |

| Parent Compound | Chaetomellic Acid A (Anhydride form: 3-methyl-4-tetradecyl-2,5-furandione) |

| Molecular Formula | C₁₉H₃₂Na₂O₄ (Salt) / C₁₉H₃₄O₄ (Free Acid) |

| Molecular Weight | ~370.4 g/mol (Disodium Salt) |

| Stereochemistry | (Z)-Configuration (Cis).[2][3][4] The cis-arrangement of the carboxylates is essential for chelating the Mg²⁺ ion in the FPTase active site. |

| Key Moiety | Tetradecyl Side Chain (C14) : Mimics the lipophilic farnesyl chain of FPP. |

1.2 The Anhydride-to-Salt Transition

Researchers often confuse the anhydride and salt forms. The anhydride is the natural fermentation product but is poorly soluble in water.

-

Anhydride: Hydrolyzes slowly in water; requires high pH to open the ring.

-

Disodium Salt: Pre-hydrolyzed and ionized. Immediate solubility in aqueous buffers (PBS, Tris).

Part 2: Mechanism of Action (The "Why")

Chaetomellic Acid A acts as a bi-substrate mimic , specifically targeting the FPP binding pocket of FPTase.

2.1 Pyrophosphate Mimicry

The two carboxylate groups (in the cis position) of the disodium salt align spatially with the diphosphate (pyrophosphate) head group of Farnesyl Pyrophosphate (FPP).

-

Mg²⁺ Chelation: The carboxylates coordinate with the Zn²⁺/Mg²⁺ cofactor within the FPTase active site.

-

Lipid Competition: The C14 tetradecyl chain occupies the hydrophobic groove normally reserved for the farnesyl tail of FPP.

-

Selectivity: CAA is highly selective for FPTase (IC50 ~55 nM) and shows negligible inhibition of Geranylgeranyltransferase-I (GGTase-I), making it a vital tool for distinguishing between Ras farnesylation and geranylgeranylation pathways.

2.2 Pathway Visualization

The following diagram illustrates the specific blockade point of Chaetomellic Acid A within the Ras processing pathway.

Figure 1: Mechanism of Action. Chaetomellic Acid A competitively inhibits FPTase by mimicking FPP, preventing the farnesylation required for Ras membrane localization.

Part 3: Physicochemical Properties & Handling

Proper handling is prerequisite to reproducible data. The disodium salt is hygroscopic.

| Parameter | Data / Recommendation |

| Solubility (Water) | > 10 mg/mL. Soluble in PBS (pH 7.4) and Tris buffers. |

| Solubility (DMSO) | Soluble, but unnecessary for the salt form unless using in high-concentration library screening. |

| Stability (Solid) | Stable for >2 years at -20°C if desiccated. |

| Stability (Solution) | Aqueous solutions are stable for 1 week at 4°C. Do not freeze-thaw repeatedly. |

| IC50 (FPTase) | 55 nM (Recombinant human FPTase) [1].[5] |

| Selectivity | > 100-fold selective vs. GGTase-I [2].[3] |

Part 4: Experimental Protocols

4.1 Reconstitution of Disodium Salt

Unlike the anhydride, do not add base (NaOH).

-

Weigh the desired amount of Chaetomellic Acid A Disodium Salt.

-

Dissolve in 50 mM HEPES or Tris-HCl (pH 7.5) to create a 10 mM stock.

-

Vortex gently. The solution should be clear and colorless.

-

Aliquot into light-protective vials (amber) and store at -20°C.

4.2 In Vitro Farnesyltransferase Inhibition Assay

This protocol validates the inhibitor potency using a filter-binding method.

Materials:

-

Recombinant FPTase (Human or Rat).

-

Substrate 1: Biotinylated-Ras peptide (or K-Ras4B).

-

Substrate 2: [³H]-Farnesyl Pyrophosphate (FPP).

-

Inhibitor: Chaetomellic Acid A Disodium Salt (Serial dilutions: 1 nM – 1 µM).

Workflow:

-

Reaction Mix: Prepare assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100).

-

Enzyme Priming: Incubate FPTase (10-50 ng) with Chaetomellic Acid A dilutions for 15 minutes at 25°C . Crucial: Pre-incubation allows the inhibitor to equilibrate with the active site.

-

Initiation: Add the substrate mix (250 nM Biotin-Ras + 250 nM [³H]-FPP).

-

Kinetics: Incubate for 30–60 minutes at 37°C.

-

Termination: Stop reaction with 10% HCl in Ethanol or excess EDTA.

-

Quantification: Transfer to streptavidin-coated plates or filter through glass fiber filters. Wash to remove unbound [³H]-FPP. Measure radioactivity via scintillation counting.

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine IC50. Expect ~55 nM.[5][6][7]

4.3 Experimental Logic Diagram

Figure 2: Protocol workflow for preparing and testing Chaetomellic Acid A disodium salt.

Part 5: Therapeutic Implications & Selectivity

Chaetomellic Acid A is primarily a research tool compound rather than a clinical candidate, largely due to the poor bioavailability of dicarboxylic acids (high polarity prevents cell membrane penetration). However, its value lies in its specificity.

-

Differentiation: It allows researchers to differentiate between FPTase-driven phenotypes and GGTase-driven phenotypes.

-

Structural Probe: It serves as a crystallographic anchor to map the FPP binding site, aiding the design of cell-permeable peptidomimetics.

References

-

Gibbs, J. B., et al. (1993). "Chaetomellic acids A and B are reversible inhibitors of farnesyl-protein transferase."[4] Journal of Biological Chemistry, 268(11), 7617-7620. Link

-

Singh, S. B., et al. (1993). "Isolation and structure of chaetomellic acids A and B from Chaetomella acutiseta: Specific inhibitors of farnesyl-protein transferase." Tetrahedron, 49(27), 5917-5926. Link

-

Lingham, R. B., et al. (1993). "Chaetomellic acids A and B: New inhibitors of farnesyl-protein transferase from Chaetomella acutiseta."[4] Applied Microbiology and Biotechnology, 40, 370–374.[4] Link

-

Hara, T., et al. (1993). "Chaetomellic acid A, a potent inhibitor of Ras farnesyl-protein transferase."[1][5] Biochemical and Biophysical Research Communications, 195(3), 1214-1219. Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Chaetomellic Acid A | C19H34O4 | CID 3037595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. sciforum.net [sciforum.net]

- 7. Targeting prenylation inhibition through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Chaetomellic Acid A isolated from Chaetomella acutiseta

Topic: Biological activity of Chaetomellic Acid A isolated from Chaetomella acutiseta Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Chaetomellic Acid A is a potent, highly specific inhibitor of Farnesyl-Protein Transferase (FPTase) , an enzyme critical for the post-translational modification of Ras proteins. Isolated from the coelomycetous fungus Chaetomella acutiseta, this dicarboxylic acid acts as a competitive mimic of farnesyl diphosphate (FPP).

Unlike broad-spectrum prenyltransferase inhibitors, Chaetomellic Acid A exhibits remarkable selectivity: it inhibits FPTase with an IC50 of 55 nM while showing no significant activity against Geranylgeranyl-Protein Transferase Type I (GGPTase-I) or squalene synthase. This guide details the compound's isolation, mechanistic action, and validated assay protocols for evaluating its efficacy in Ras-driven oncogenic models.

Chemical Characterization

Chaetomellic Acid A is an alkyl-substituted dicarboxylic acid. Its structural efficacy relies on the mimicry of the diphosphate moiety of FPP by its dicarboxylate head group, while the long aliphatic chain mimics the farnesyl lipid tail.

| Property | Detail |

| IUPAC Name | (Z)-2-methyl-3-tetradecylbut-2-enedioic acid |

| Formula | C₁₉H₃₄O₄ |

| Molecular Weight | 326.47 g/mol |

| Source Organism | Chaetomella acutiseta |

| Key Structural Feature | cis-dicarboxylic acid core (FPP pyrophosphate mimic) |

| Solubility | Soluble in MeOH, DMSO, EtOAc; poorly soluble in water |

Mechanism of Action: FPTase Inhibition

The biological activity of Chaetomellic Acid A is defined by its ability to arrest the Ras prenylation pathway .

Mechanistic Logic

Ras proteins (H-Ras, K-Ras, N-Ras) require farnesylation at the C-terminal CAAX motif to associate with the plasma membrane and transduce growth signals. FPTase catalyzes the transfer of a farnesyl group from FPP to the cysteine residue of the CAAX box.

-

Competitive Inhibition: Chaetomellic Acid A competes directly with FPP for the active site of FPTase.

-

Selectivity: The compound does not inhibit GGPTase-I, which prenylates K-Ras when FPTase is blocked (a common resistance mechanism). This specificity makes it a critical tool for dissecting Ras dependency vs. alternative prenylation escape routes.

Signaling Pathway Diagram

The following diagram illustrates the intervention point of Chaetomellic Acid A within the Ras processing pathway.

Figure 1: Mechanism of Action. Chaetomellic Acid A competitively inhibits FPTase, preventing Ras farnesylation and membrane localization.

Biological Activity Data

The following data summarizes the inhibitory potency of Chaetomellic Acid A compared to its congener, Chaetomellic Acid B, and related enzymes.

Table 1: Enzyme Inhibition Profile (IC50 Values)

| Enzyme Target | Chaetomellic Acid A | Chaetomellic Acid B | Specificity Note |

| Farnesyl-Protein Transferase (FPTase) | 55 nM | 185 nM | Highly Potent |

| Geranylgeranyl-Protein Transferase I | > 100 µM | > 100 µM | No Inhibition |

| Squalene Synthase | > 50 µM | > 50 µM | No Inhibition |

Data Source: Synthesized from Singh et al. (1993) and Lingham et al. (1993).[1]

Experimental Protocols

Protocol 1: Isolation from Chaetomella acutiseta

Objective: Isolate high-purity Chaetomellic Acid A from fungal fermentation. Rationale: The compound is lipophilic and acidic. Extraction requires an organic solvent (Ethyl Acetate) followed by chromatography that separates based on polarity and acidity.

Workflow Diagram:

Figure 2: Isolation workflow emphasizing solvent extraction and chromatographic purification.

Step-by-Step Methodology:

-

Fermentation: Cultivate Chaetomella acutiseta in seed medium (corn steep liquor, tomato paste, oat flour, glucose) for 4 days, then transfer to production medium (glucose, glycerol, yeast extract) at 22°C for 14 days with agitation (220 rpm).

-

Extraction:

-

Filter mycelia from the broth.

-

Acidify filtrate to pH 3.0 using HCl (crucial for protonating the dicarboxylic acid for organic extraction).

-

Extract twice with equal volumes of Ethyl Acetate (EtOAc).

-

Concentrate the organic layer in vacuo to yield an oily residue.

-

-

Purification (Silica Gel):

-

Load crude extract onto a Silica Gel 60 column.

-

Elute with a gradient of Hexane:EtOAc (starting 90:10, moving to 50:50).

-

Chaetomellic Acid A typically elutes in the more polar fractions (check via TLC, stain with iodine or anisaldehyde).

-

-

Final Polish (HPLC):

-

Use a C18 Reverse-Phase column.

-

Mobile Phase: Methanol:Water (containing 0.1% TFA to maintain protonation) gradient 70:30 to 100:0.

-

Monitor UV absorbance at 210 nm.

-

Protocol 2: FPTase Inhibition Assay (Self-Validating)

Objective: Quantify the IC50 of Chaetomellic Acid A against FPTase. Method: Scintillation Proximity Assay (SPA) or Filtration Assay using [³H]FPP.

Reagents:

-

Enzyme: Recombinant human FPTase.

-

Substrate: Biotinylated peptide containing the K-Ras4B CAAX motif (e.g., Biotin-KKKSKTKCVIM).

-

Prenyl Donor: [³H]Farnesyl Diphosphate (FPP).[2]

-

Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100.

Procedure:

-

Preparation: Dilute Chaetomellic Acid A in DMSO (ensure final DMSO < 2%).

-

Reaction Assembly: In a 96-well plate, mix:

-

10 µL Inhibitor (serial dilutions).

-

20 µL Enzyme mix (FPTase).

-

20 µL Substrate mix (Biotin-peptide + [³H]FPP).

-

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination: Stop reaction with EDTA (final conc. 10 mM) and SPA beads (Streptavidin-coated).

-

Measurement: The biotinylated peptide binds to the beads. If farnesylated, the [³H] signal is brought close to the scintillant in the bead. Unreacted [³H]FPP does not trigger a signal.

-

Validation:

-

Positive Control:[3] No inhibitor (Max signal).

-

Negative Control: No enzyme or excess EDTA (Background).

-

Reference: Run a known FTI (e.g., Manumycin A) to verify assay sensitivity.

-

References

-

Isolation and structure of chaetomellic acids A and B from Chaetomella acutiseta: farnesyl pyrophosphate mimic inhibitors of Ras farnesyl-protein transferase. Source: Singh, S. B., et al. (1993). Tetrahedron, 49(26), 5917-5926.

-

Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Source:[4] Lingham, R. B., et al. (1993).[1] Applied Microbiology and Biotechnology, 40, 370–374.

-

Selective inhibition of farnesyl-protein transferase blocks ras processing in vivo. Source: Gibbs, J. B., et al. (1993).[1] Journal of Biological Chemistry, 268(11), 7617-7620.

-

Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies. Source: Kho, B. T., et al. (2004). Nature Protocols, 1, 1012–1022. (Basis for assay protocol).

Sources

- 1. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Chaetomellic Acid A: Acid and Disodium Salt Forms for Researchers and Drug Development Professionals

Introduction: Unveiling Chaetomellic Acid A

Chaetomellic Acid A, a dicarboxylic acid isolated from the fermentation of Chaetomella acutiseta, has emerged as a molecule of significant interest within the scientific community, particularly in the realm of oncology and cell biology.[1][2] Its primary claim to fame lies in its potent and specific inhibition of farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases.[1][2] Dysregulation of Ras signaling is a hallmark of many human cancers, making FPTase a compelling target for therapeutic intervention. This guide provides an in-depth technical comparison of the free acid and disodium salt forms of Chaetomellic Acid A, offering practical insights for researchers and drug development professionals to harness its full potential.

Mechanism of Action: A Competitive Inhibitor of Farnesyl-Protein Transferase

Chaetomellic Acid A exerts its biological effect by acting as a competitive inhibitor of FPTase with respect to its farnesyl pyrophosphate (FPP) substrate. The long alkyl chain of Chaetomellic Acid A mimics the farnesyl group of FPP, allowing it to bind to the active site of the enzyme. However, unlike FPP, it lacks the pyrophosphate leaving group, effectively blocking the transfer of the farnesyl moiety to the target protein. This inhibition is highly specific for FPTase, with minimal activity against related enzymes like geranylgeranyl-protein transferase I (GGPT-I).

Signaling Pathway: Inhibition of Ras Farnesylation

Caption: Inhibition of Ras farnesylation by Chaetomellic Acid A.

Physicochemical Properties: A Tale of Two Forms

The choice between the free acid and the disodium salt of Chaetomellic Acid A is a critical decision in experimental design, primarily dictated by the intended application and the required solvent system. While chemically very similar, their physical properties differ significantly, impacting their handling, formulation, and bioavailability.

| Property | Chaetomellic Acid A (Acid Form) | Chaetomellic Acid A (Disodium Salt) | Rationale and Implications for Researchers |

| Molecular Formula | C₁₉H₃₄O₄ | C₁₉H₃₂Na₂O₄ | The addition of two sodium ions increases the molecular weight and alters the polarity. |

| Molecular Weight | ~326.47 g/mol | ~370.43 g/mol | Accurate molecular weight is crucial for preparing solutions of known molarity. |

| Solubility in Water | Poorly soluble | Highly soluble | The disodium salt is the preferred form for aqueous buffers used in most biological assays. The free acid's long alkyl chain imparts significant hydrophobicity.[3] |

| Solubility in Organic Solvents | Soluble in moderately polar to nonpolar organic solvents (e.g., DMSO, ethanol, chloroform) | Generally insoluble in nonpolar organic solvents. May have limited solubility in polar aprotic solvents like DMSO. | The free acid form is suitable for studies requiring organic solvent systems or for formulation in lipid-based delivery vehicles. |

| Hygroscopicity | Low | High | The disodium salt readily absorbs moisture from the atmosphere.[4][5][6] This necessitates storage in a desiccated environment to prevent clumping and maintain accurate weighing. |

| Stability (in solid form) | Generally stable | Stable when stored under dry conditions. | Both forms should be stored protected from light and moisture. |

| Stability (in solution) | Stable in organic solvents. | Stable in aqueous buffers at neutral to alkaline pH. In acidic conditions, it can convert to the less soluble free acid form, potentially leading to precipitation.[7] | The pH of the experimental system is a critical consideration for the disodium salt to ensure it remains in its soluble, active form. |

| Typical Use Cases | Organic synthesis, formulation in non-aqueous vehicles, studies in lipophilic environments. | In vitro enzyme assays, cell-based assays, preparation of aqueous stock solutions. | The choice of form is dictated by the experimental medium. |

Experimental Protocols: A Practical Guide

Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is paramount for obtaining reliable and reproducible experimental data.

Chaetomellic Acid A (Disodium Salt) - 10 mM Stock Solution in Aqueous Buffer:

-

Weighing: Accurately weigh the required amount of Chaetomellic Acid A disodium salt in a tared, dry microcentrifuge tube. Due to its hygroscopic nature, it is advisable to perform this step in a low-humidity environment or a glove box if available.

-

Dissolution: Add the appropriate volume of a suitable aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5) to the tube to achieve a final concentration of 10 mM.

-

Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Chaetomellic Acid A (Acid Form) - 10 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh the required amount of Chaetomellic Acid A free acid.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.

-

Vortexing: Vortex thoroughly until the solid is completely dissolved.

-

Storage: Store the stock solution in small aliquots at -20°C. Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.

Workflow: Preparation of Stock Solutions

Caption: Workflow for preparing stock solutions of Chaetomellic Acid A.

In Vitro Farnesyl-Protein Transferase (FPTase) Inhibition Assay

This protocol outlines a representative fluorescence-based assay to determine the inhibitory activity of Chaetomellic Acid A.

Materials:

-

Recombinant human FPTase

-

Fluorescently labeled farnesyl pyrophosphate (FPP) substrate (e.g., NBD-FPP)

-

Ras-derived peptide substrate with a C-terminal CAAX box (e.g., Dansyl-GCVLS)

-

Chaetomellic Acid A (disodium salt) stock solution

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Assay Plate:

-

Add 2 µL of varying concentrations of Chaetomellic Acid A (disodium salt) diluted in assay buffer to the wells of the microplate. Include a vehicle control (buffer only) and a positive control (a known FPTase inhibitor).

-

-

Enzyme Addition:

-

Add 48 µL of FPTase diluted in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition:

-

Prepare a substrate mix containing the fluorescently labeled FPP and the Ras-derived peptide in assay buffer.

-

Add 50 µL of the substrate mix to each well to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescent labels (e.g., for Dansyl and NBD, excitation at ~340 nm and emission at ~535 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of Chaetomellic Acid A relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion: Strategic Selection for Optimal Results

The choice between the free acid and disodium salt forms of Chaetomellic Acid A is a fundamental consideration that can significantly impact the outcome of an experiment. The disodium salt, with its superior aqueous solubility, is the workhorse for most in vitro biological assays. Conversely, the free acid form offers versatility for applications requiring organic solvents or lipid-based formulations. A thorough understanding of their distinct physicochemical properties, as outlined in this guide, empowers researchers to make informed decisions, ensuring the integrity and success of their scientific investigations into the promising therapeutic potential of this potent FPTase inhibitor.

References

- Peng, C., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic acids and organic acids of atmospheric interest. Atmospheric Environment, 35(11), 1879-1887.

-

Wu, Z. J., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 11(24), 12695-12707. [Link]

-

Chemistry LibreTexts. (2024, October 16). 15.5: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. [Link]

-

Reddit. (2023, January 5). Dicarboxylic acid solubility. r/Mcat. [Link]

-

Lenhart, J. J., Heyler, R., Walton, E. M., & Mylon, S. E. (2010). The influence of dicarboxylic acid structure on the stability of colloidal hematite. Journal of colloid and interface science, 345(2), 556–560. [Link]

-

Chemistry LibreTexts. (2021, July 31). 18.11: Dicarboxylic Acids. [Link]

-

Shodex. (n.d.). Solubility of Saturated Fatty Acids. [Link]

-

Pharmaffiliates. (n.d.). Chaetomellic Acid A-d3 Disodium Salt. [Link]

-

Mechelke, M. F., Webb, J. C., & Johnson, J. L. (2005). The Design and Synthesis of Novel Chaetomellic Acid A Analogues. Journal of Undergraduate Chemistry Research, 4(3). [Link]

-

PubChem. (n.d.). Chaetomellic Acid A. National Center for Biotechnology Information. [Link]

-

Bioorganic & Medicinal Chemistry. (2013). Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor. 21(2), 485-491. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. "The Design and Synthesis of Novel Chaetomellic Acid A Analogues" by Mark F. Mechelke, Jacquelyn C. Webb et al. [repository.stcloudstate.edu]

- 3. reddit.com [reddit.com]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Chaetomellic Acid A – Mechanism of FPP Binding Site Interaction

Topic: Interaction of Chaetomellic Acid A with Farnesyl Pyrophosphate Binding Sites Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Specialists

Executive Summary

Chaetomellic Acid A (CAA) represents a distinct class of farnesyltransferase (FTase) inhibitors that function through anionic bioisosterism . Unlike peptidomimetic inhibitors (e.g., tipifarnib) that target the CAAX peptide binding site, CAA targets the farnesyl pyrophosphate (FPP) binding pocket.

This guide details the molecular mechanics of this interaction, characterizing CAA as a highly potent (

Molecular Architecture & Pharmacophore

The efficacy of Chaetomellic Acid A relies on its structural homology to the native substrate, FPP. This mimicry is bipartite, addressing both the hydrophobic and electrostatic requirements of the FTase active site.

Structural Homology Analysis

| Feature | Farnesyl Pyrophosphate (FPP) | Chaetomellic Acid A (CAA) | Interaction Logic |

| Lipophilic Tail | C15 Farnesyl chain (poly-isoprenoid) | C14 Tetradecyl alkyl chain | Occupies the hydrophobic tunnel (aromatic-rich cleft). |

| Anionic Head | Diphosphate (Pyrophosphate) group | cis-Dicarboxylic acid (Maleic acid core) | Electrostatic interaction with the hydrophilic domain (Arg/Lys patch). |

| Geometry | Flexible linear chain | Rigid cis-alkene core | The cis-geometry positions the carboxylates to mimic the spatial arrangement of phosphate oxygens. |

The Hydrolysis Factor

CAA is often isolated as Chaetomellic Anhydride A . In aqueous physiological buffers, the anhydride ring opens to form the active dicarboxylic acid species.

-

Critical Note: The dicarboxylate dianion is the pharmacologically active species responsible for chelating the

or interacting with the basic residues (Arg202, Lys164) in the FPP binding pocket.

Mechanistic Enzymology

Understanding the kinetic profile is essential for designing assays and interpreting inhibition data.

Kinetic Mode of Action

CAA functions as a reversible, competitive inhibitor with respect to FPP and a non-competitive inhibitor with respect to the Ras-CAAX peptide substrate.

-

Competition with FPP: CAA competes directly for the FPP binding site. High concentrations of FPP can overcome CAA inhibition, confirming they bind to the same locus.

-

Selectivity: CAA shows high selectivity for FTase over Geranylgeranyltransferase I (GGTase-I), primarily due to the "molecular ruler" mechanism of the enzyme's hydrophobic cavity, which strictly accommodates C15 lengths over C20.

Pathway Visualization

The following diagram illustrates the Ras farnesylation pathway and the specific intervention point of CAA.

Figure 1: Mechanism of Action. CAA competitively blocks the FPP binding site on FTase, preventing the formation of the catalytic ternary complex.

Structural Biology: The Binding Interface

Crystallographic and docking studies (PDB: 1FT1, 3E33 context) reveal the specific residues involved in the CAA-FTase interaction.

The Hydrophobic Tunnel

The tetradecyl chain of CAA inserts into a deep, hydrophobic cavity lined by aromatic residues.

-

Key Residues: Trp102, Tyr105, Trp106 (

-subunit). -

Interaction: Van der Waals forces stabilize the alkyl chain. The depth of this pocket acts as a "molecular ruler," excluding longer chains (like the C20 of GGPP) or shorter chains, conferring specificity.[1][2]

The Electrostatic Clamp

The dicarboxylate head group mimics the pyrophosphate of FPP.

-

Key Residues: Arg202, Lys164, Tyr361 (

-subunit). -

Mechanism: The carboxylate oxygens form salt bridges with the positively charged guanidinium group of Arg202 and the

-amino group of Lys164. These residues normally stabilize the leaving pyrophosphate group during the transfer reaction.

Figure 2: Structural schematic of CAA binding. The anionic head engages basic residues while the tail occupies the lipophilic pocket.

Experimental Protocol: Radiometric Filter Binding Assay

To validate the interaction of CAA with FTase, a standard filter binding assay measuring the transfer of

Reagents & Preparation

-

Enzyme: Recombinant Rat or Human FTase (approx. 10-50 nM final).

-

Substrate A:

-Farnesyl Pyrophosphate (Specific Activity ~15-20 Ci/mmol). -

Substrate B: Biotinylated K-Ras peptide (biotin-KSKTKCVIM) or recombinant H-Ras.

-

Inhibitor: Chaetomellic Acid A (dissolved in DMSO; note: ensure hydrolysis if starting from anhydride).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM

, 5 mM DTT, 0.01% Triton X-100.

Protocol Workflow

-

Pre-incubation:

-

Mix Assay Buffer, FTase (20 nM), and CAA (varying concentrations: 0.1 nM to 1

M). -

Scientific Rationale: Pre-incubation allows CAA to equilibrate with the FPP binding site before competition begins.

-

Incubate for 15 minutes at 30°C.

-

-

Reaction Initiation:

-

Add Substrate Mix:

-FPP (200 nM) and Biotin-Peptide (1 -

Total volume: 50

L.

-

-

Incubation:

-

Incubate at 30°C for 30–60 minutes.

-

Validation: Ensure the reaction remains in the linear velocity phase (less than 10% substrate consumption).

-

-

Termination:

-

Add 150

L of Stop Buffer (1 M HCl in ethanol or 10% TCA/2% SDS).

-

-

Filtration:

-

Transfer to a glass-fiber filter plate (e.g., Millipore MultiScreen).

-

Wash 3x with ethanol or TCA to remove unbound

-FPP.

-

-

Quantification:

-

Add scintillation fluid and read on a beta-counter.

-

Data Analysis

-

Plot CPM vs. log[CAA] .

-

Fit to a standard dose-response curve to determine

. -

Self-Validation Check: The

should shift if the concentration of FPP is increased (diagnostic of competitive inhibition), but should remain constant if the peptide concentration is increased.

References

-

Singh, S. B., et al. (1993). "Isolation and structure of chaetomellic acids A and B from Chaetomella acutiseta: specific inhibitors of farnesyl-protein transferase." Tetrahedron, 49(27), 5917-5926.

-

Lingham, R. B., et al. (1993). "Chaetomellic acids A and B. New inhibitors of farnesyl-protein transferase from Chaetomella acutiseta."[3] Applied Microbiology and Biotechnology, 40, 370-374.

-

Gibbs, J. B., et al. (1993). "Selective inhibition of farnesyl-protein transferase blocks Ras processing in vivo."[4] Journal of Biological Chemistry, 268(11), 7617-7620.

-

Moorthy, N. S., et al. (2013). "Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors."[3][4][5][6][7][8][9] Current Medicinal Chemistry, 20(38), 4888-4923.[3]

-

Long, S. B., et al. (2001). "The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics."[8] Proceedings of the National Academy of Sciences, 98(22), 12948-12953.

Sources

- 1. Cocrystal structure of protein farnesyltransferase complexed with a farnesyl diphosphate substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.figshare.com [acs.figshare.com]

Molecular weight and formula of Chaetomellic Acid A disodium salt

An In-Depth Technical Guide to Chaetomellic Acid A Disodium Salt: A Potent Farnesyl-Protein Transferase Inhibitor

Executive Summary

This guide provides a comprehensive technical overview of Chaetomellic Acid A disodium salt, a potent and highly specific inhibitor of Farnesyl-Protein Transferase (FPTase). Isolated from the fungus Chaetomella acutiseta, this alkyl dicarboxylic acid has garnered significant interest within the scientific community for its potential as a chemotherapeutic agent and its role in mitigating oxidative stress. This document details the compound's physicochemical properties, delves into its precise mechanism of action at the molecular level, outlines its primary applications in oncology and renal research, and provides validated experimental protocols for its use in a laboratory setting.

Introduction

The post-translational modification of proteins is a critical cellular process that dictates their function, localization, and stability. One such modification is prenylation, the attachment of isoprenoid lipids, which is catalyzed by a family of prenyltransferase enzymes. Farnesyl-Protein Transferase (FPTase) is a key enzyme in this family, responsible for attaching a 15-carbon farnesyl group to a cysteine residue near the C-terminus of target proteins.

A primary substrate for FPTase is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). When farnesylated, Ras proteins anchor to the inner leaflet of the cell membrane, a prerequisite for their role in signal transduction pathways that govern cell proliferation, differentiation, and survival. Aberrant Ras signaling, often caused by mutations that lock Ras in a constitutively active state, is a hallmark of approximately 30% of all human cancers.

Chaetomellic Acid A, an alkyl dicarboxylic acid first isolated from fermentations of Chaetomella acutiseta, has been identified as a potent and highly specific inhibitor of FPTase.[1][2] Its disodium salt form offers improved solubility for research applications. By preventing the farnesylation of Ras and other key proteins, Chaetomellic Acid A provides a valuable tool for dissecting cellular signaling pathways and represents a promising candidate for therapeutic development.[1][2]

Physicochemical Properties

The fundamental chemical and physical characteristics of Chaetomellic Acid A and its disodium salt are summarized below. The properties for the disodium salt are derived from the free acid form.

| Property | Value | Source |

| Compound Name | Chaetomellic Acid A Disodium Salt | N/A |

| Synonyms | (2Z)-2-Methyl-3-tetradecyl-2-butenedioic Acid Disodium Salt | [1] |

| Molecular Formula | C₁₉H₃₂Na₂O₄ | Derived from[3] |

| Molecular Weight | 370.44 g/mol | Derived from[3] |

| CAS Number | 161308-35-6 | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

| Storage | 2-8°C Refrigerator | [1] |

| Related Compound | Chaetomellic Acid A (Free Acid) | N/A |

| Formula (Free Acid) | C₁₉H₃₄O₄ | [3] |

| MW (Free Acid) | 326.5 g/mol | [3] |

| CAS (Free Acid) | 148796-51-4 | [1][3] |

Mechanism of Action: Specific Inhibition of Farnesyl-Protein Transferase

Chaetomellic Acid A functions as a reversible and specific inhibitor of FPTase.[3] Its mechanism is rooted in its structural similarity to the enzyme's natural substrate, farnesyl diphosphate (FPP). This allows it to act as a competitive inhibitor, binding to the FPP-binding site within the FPTase active center and thereby preventing the transfer of the farnesyl group to the protein substrate (e.g., Ras).[3]

A key feature of Chaetomellic Acid A is its high specificity; it does not significantly inhibit other related enzymes like geranylgeranyl transferase type 1 (GGTase-1) or squalene synthase.[3] This specificity is critical, as it allows for the targeted disruption of farnesylation without broadly affecting other prenylation-dependent pathways. The selective blockade of H-Ras farnesylation is a primary consequence of this inhibition.[4]

Caption: Inhibition of the Ras farnesylation pathway by Chaetomellic Acid A.

Key Research Applications

The unique mechanism of Chaetomellic Acid A disodium salt makes it a valuable tool in several areas of biomedical research.

Oncology Research

Given the central role of Ras proteins in cancer, FPTase inhibitors have been extensively investigated as potential chemotherapeutic agents.[1][2] Chaetomellic Acid A serves as a model compound for these studies. It allows researchers to:

-

Investigate the downstream effects of inhibiting Ras membrane localization and signaling in various cancer cell lines.

-

Explore its potential to induce apoptosis or cell cycle arrest in tumor cells dependent on Ras pathways.

-

Serve as a scaffold for the design and synthesis of novel analogues with improved potency and pharmacokinetic profiles.[2]

Oxidative Stress and Nephrology

Recent studies have uncovered a role for Chaetomellic Acid A in protecting cells from oxidative damage. Research has shown that it can significantly decrease oxidative stress-induced apoptosis in cell models.[4][5] Furthermore, in animal models of renal mass reduction, administration of Chaetomellic Acid A was found to reduce renal damage and attenuate oxidative stress, suggesting a potential therapeutic application in chronic kidney disease (CKD).[5][6]

Experimental Protocols & Methodologies

In Vitro Farnesyl-Protein Transferase (FPTase) Inhibition Assay

This protocol describes a non-radioactive, fluorescence-based assay to determine the inhibitory activity of Chaetomellic Acid A disodium salt on FPTase. The assay measures the farnesylation of a dansylated peptide substrate, which results in an increase in fluorescence.[4][5]

Materials:

-

Recombinant FPTase enzyme

-

Farnesyl Diphosphate (FPP)

-

Dansyl-peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Chaetomellic Acid A disodium salt (test inhibitor)

-

Black, flat-bottom 96- or 384-well microplate

-

Fluorescence plate reader (λex/em = ~340/550 nm)

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of Chaetomellic Acid A disodium salt in Assay Buffer to test a range of concentrations. Include a vehicle control (Assay Buffer only).

-

Prepare Master Mix: Prepare a master mix containing Assay Buffer, FPP, and the Dansyl-peptide substrate at 2x the final desired concentration.

-

Assay Setup: To each well of the microplate, add:

-

X µL of inhibitor dilution or vehicle control.

-

Y µL of FPTase enzyme solution (diluted in Assay Buffer).

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add Z µL of the Master Mix to each well to initiate the reaction. The final volume should be consistent across all wells.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically over 30-60 minutes at room temperature or 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: General workflow for an in vitro FPTase inhibition assay.

Measurement of Oxidative Stress Markers in Cell Lysates

This protocol is adapted from studies evaluating the effect of Chaetomellic Acid A on oxidative stress markers in tissue homogenates and can be applied to cell lysates.[4]

A. Sample Preparation:

-

Culture cells (e.g., human renal proximal tubular cells) to desired confluency.

-

Treat cells with Chaetomellic Acid A disodium salt or vehicle control for a specified duration.

-

Harvest cells, wash with cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).

B. Catalase (CAT) Activity Assay:

-

The assay measures the decomposition of hydrogen peroxide (H₂O₂).

-

In a UV-transparent plate, add cell lysate (normalized for protein content) to a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

Initiate the reaction by adding a known concentration of H₂O₂.

-

Immediately measure the decrease in absorbance at 240 nm over time.

-

Calculate CAT activity based on the rate of H₂O₂ decomposition and express as units per mg of protein.

C. Glutathione Reductase (GR) Activity Assay:

-

The assay measures the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG).

-

To a 96-well plate, add cell lysate (normalized for protein content), reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), and NADPH.

-

Initiate the reaction by adding GSSG.

-

Measure the decrease in absorbance at 340 nm over time.

-

Calculate GR activity based on the rate of NADPH oxidation and express as nmol NADPH oxidized/min/mg of protein.

Conclusion

Chaetomellic Acid A disodium salt is a powerful and specific biochemical tool for the study of protein farnesylation. Its ability to selectively inhibit FPTase has provided invaluable insights into the function of Ras proteins and the consequences of their dysregulation in diseases like cancer. Emerging research into its protective effects against oxidative stress further broadens its potential applications. The well-defined mechanism of action and the availability of robust assay methodologies make it an essential compound for researchers in cell biology, oncology, and drug development.

References

-

Pharmaffiliates. Chaetomellic Acid A-d3 Disodium Salt. [Link]

-

Lingham, R. B., et al. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied Microbiology and Biotechnology, 40(2-3), 370-4. [Link]

-

Nogueira, A., et al. (2017). The Effects of Long-Term Chaetomellic Acid A Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction. BioMed Research International, 2017, 5125980. [Link]

-

BioAssay Systems. Farnesyltransferase. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3037595, Chaetomellic Acid A. [Link]

-

Mechelke, M. F., et al. (2005). The Design and Synthesis of Novel Chaetomellic Acid A Analogues. Journal of Undergraduate Chemistry Research, 4(3). [Link]

-

Nogueira, A., et al. (2017). The Effects of Long-Term Chaetomellic Acid A Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction. PubMed. [Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of Chaetomellic Acid A Disodium Salt Stock Solutions

Topic: How to prepare Chaetomellic Acid A disodium salt stock solution Content Type: Application Note & Protocol

Abstract & Introduction

Chaetomellic Acid A is a potent, highly specific competitive inhibitor of Ras farnesyltransferase (FPTase) .[1] Originally isolated from the coelomycete Chaetomella acutiseta, it mimics the pyrophosphate moiety of farnesyl pyrophosphate (FPP), acting as a reversible inhibitor (IC50 ~55 nM).

In drug development and biochemical assays, the disodium salt form is frequently utilized due to its enhanced aqueous solubility compared to the hydrophobic free acid or anhydride forms. However, its amphiphilic nature (containing a long C14 tetradecyl chain) imparts surfactant-like properties, creating unique challenges in solubility and micelle formation.

This guide provides a standardized, self-validating protocol for preparing high-integrity stock solutions of Chaetomellic Acid A disodium salt, ensuring consistency across enzymatic assays and cellular studies.

Physicochemical Properties[2][3][4][5][6]

Before handling, verify the specific form of the compound in your inventory. The molecular weight differs significantly between the free acid, anhydride, and salt forms.

| Property | Specification |

| Compound Name | Chaetomellic Acid A, Disodium Salt |

| IUPAC Name | (Z)-2-methyl-3-tetradecylbut-2-enedioic acid, disodium salt |

| Chemical Formula | C₁₉H₃₂Na₂O₄ (Anhydrous basis) |

| Molecular Weight | ~370.43 g/mol (Check specific lot for hydration, e.g., xH₂O) |

| Solubility | Water (up to ~10 mM with care); DMSO (>50 mM) |

| Appearance | White to off-white solid |

| Stability | Hygroscopic; protect from moisture and light.[2][3] |

Critical Note on Molecular Weight: The disodium salt is often supplied as a hydrate. Always use the MW printed on the specific vial label for molarity calculations. The value 370.43 g/mol is for the anhydrous disodium salt.

Materials & Equipment

Reagents

-

Chaetomellic Acid A Disodium Salt (Solid)

-

Solvent (Primary): Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Cell culture grade recommended).

-

Solvent (Alternative/Aqueous): Ultrapure Water (Type I, 18.2 MΩ·cm), sterile filtered.

-

Inert Gas: Nitrogen or Argon (for overlaying stock solutions).

Equipment

-

Analytical Balance (Readability 0.01 mg or better).

-

Vortex Mixer.

-

Ultrasonic Bath (Sonication is critical for amphiphilic compounds).

-

Amber Glass Vials (Borosilicate) with PTFE-lined caps.

Protocol: Stock Solution Preparation (10 mM)

Strategic Solvent Selection

While the disodium salt is water-soluble, DMSO is the preferred solvent for primary stock solutions (10 mM - 50 mM) intended for long-term storage.

-

Why? The C14 alkyl chain can induce micelle formation or aggregation in pure water at high concentrations over time. DMSO prevents this, ensuring a monomeric, homogeneous solution.

-

Aqueous Route: Use water only if the assay is strictly DMSO-intolerant.

Step-by-Step Procedure

Step 1: Molarity Calculation

Calculate the mass required using the formula:

Example: To prepare 1 mL of a 10 mM stock using anhydrous disodium salt (MW 370.43):

Step 2: Weighing

-

Equilibrate the product vial to room temperature for 30 minutes before opening to prevent condensation (the salt is hygroscopic).

-

Weigh the calculated amount of Chaetomellic Acid A disodium salt into a sterile amber glass vial .

-

Tip: Do not use plastic microcentrifuge tubes for long-term storage of hydrophobic inhibitors in DMSO; leachables can interfere with FPTase assays.

-

Step 3: Solubilization

-

Add Solvent: Add the calculated volume of DMSO (or Water) to the vial.

-

Vortex: Vortex vigorously for 30 seconds.

-

Sonication (Critical): Sonicate in a water bath for 5–10 minutes.

-

Visual Check: The solution must be completely clear and colorless. If using water and turbidity persists, the concentration is likely above the critical micelle concentration (CMC) or the pH is too low. Adjust pH to >7.5 with dilute NaOH if using the aqueous route.

-

Step 4: Aliquoting & Storage

-

Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Overlay with Nitrogen/Argon gas if available to prevent oxidation of the alkyl chain.

-

Store at -20°C . Stable for up to 6 months.

Quality Control & Validation

To ensure the stock solution is active and accurate, use the following validation logic:

-

Visual Inspection: Thaw an aliquot. It must be free of precipitates. If "needles" or cloudiness appear, sonicate again. If precipitate remains, discard.

-

Concentration Verification (UV-Vis):

-

Dilute 1:100 in Methanol or Buffer.

-

Measure absorbance at 210–220 nm (end absorption for the maleic acid core). Note: This compound lacks a strong characteristic chromophore above 250 nm, making UV quantification difficult without a specific extinction coefficient. Gravimetric preparation is usually the standard.

-

Usage Guidelines for Assays

Dilution Strategy

Because Chaetomellic Acid A is a surfactant-like inhibitor, serial dilutions must be handled carefully to prevent surface adsorption.

-

Intermediate Dilution: Dilute the 10 mM DMSO stock to 100 µM in buffer (not pure water) immediately before use.

-

Assay Buffer: Ensure the buffer contains a carrier protein (e.g., 0.1% BSA) or detergent (e.g., 0.01% Triton X-100) if compatible, to keep the inhibitor in solution and prevent loss to plasticware.

Mechanism of Action

Chaetomellic Acid A acts by competing with Farnesyl Pyrophosphate (FPP).

Figure 1: Mechanism of Action. Chaetomellic Acid A mimics the FPP structure, competitively inhibiting Farnesyltransferase and preventing Ras membrane localization.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for preparing a stable stock solution.

References

-

Yoshimitsu, T., et al. (2009). Synthesis of Chaetomellic Anhydride A, A Potent Inhibitor of Ras Protein Farnesyltransferase. Heterocycles. Link

-

Singh, S.B., et al. (1993). Chaetomellic acids A and B, isolated from Chaetomella acutiseta, are specific inhibitors of farnesyl-protein transferase. Applied Microbiology and Biotechnology. Link

-

Kates, M.J., & Schauble, J.H. (1996). Synthesis of Protein Farnesyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A. Journal of Organic Chemistry. Link

-

Gibbs, J.B., et al. (1994). Farnesyltransferase inhibitors: Ras research yields a potential cancer therapeutic.[1] Cell. Link

Sources

Application Notes: Protocol for In Vitro Farnesyltransferase Inhibition Assay Using Chaetomellic Acid A

Abstract

This document provides a comprehensive, field-proven protocol for conducting an in vitro farnesyltransferase (FTase) inhibition assay using Chaetomellic Acid A. Farnesyltransferase is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases, which are pivotal in cell signaling pathways that control cell growth and proliferation.[1][2] Dysregulation of Ras activity, often due to mutations, is implicated in approximately 30% of human cancers, making FTase a strategic target for anticancer therapeutic development.[3] Chaetomellic Acid A, a natural product isolated from Chaetomella acutiseta, is a potent and specific inhibitor of FTase.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology, explaining the scientific rationale behind the experimental choices, and providing a framework for data analysis and interpretation.

Scientific Background & Principles

The Role of Farnesyltransferase in Cellular Signaling

Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl isoprenoid group is transferred from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" box motif of a target protein.[1][6] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[2] The addition of this hydrophobic farnesyl group facilitates the anchoring of proteins, such as Ras, to cellular membranes, a prerequisite for their activation and subsequent engagement in downstream signaling cascades like the Raf-1/mitogen-activated protein kinase (MAPK) pathway.[1][7] By preventing this membrane localization, FTase inhibitors can block the function of oncogenic Ras, thereby inhibiting uncontrolled cell proliferation.[3]

Chaetomellic Acid A: A Farnesyl Pyrophosphate Mimetic

Chaetomellic Acid A is a dicarboxylic acid that acts as a reversible and specific inhibitor of FTase.[4] Structurally, it resembles farnesyl pyrophosphate (FPP), the natural isoprenoid substrate for the enzyme.[4][5] This structural mimicry allows Chaetomellic Acid A to likely compete with FPP for binding to the active site of FTase, thereby preventing the farnesylation of protein substrates.[4] It is reported to have a potent inhibitory activity in isolated enzyme assays, with an IC50 value of 55 nM, but is noted to be inactive in whole cells, making it an ideal tool for in vitro studies.[8]

Assay Principle: Scintillation Proximity Assay (SPA)

This protocol utilizes the Scintillation Proximity Assay (SPA) technology, a robust and homogeneous method for measuring enzyme activity.[9][10] The principle relies on the use of scintillant-impregnated beads that emit light when a radiolabeled molecule is brought into close proximity.[9]

In this FTase assay:

-

A biotinylated peptide substrate containing the CaaX motif serves as the farnesyl acceptor.

-

Tritiated farnesyl pyrophosphate ([³H]-FPP) is used as the radiolabeled farnesyl donor.

-

Streptavidin-coated SPA beads are used to capture the biotinylated peptide.

When FTase successfully transfers the [³H]-farnesyl group to the biotinylated peptide, the subsequent binding of this product to the streptavidin-coated SPA bead brings the tritium radiolabel close enough to the scintillant to generate a light signal. Unreacted [³H]-FPP in the solution is too far away to stimulate the beads.[9][11] The amount of light produced is directly proportional to the amount of farnesylated peptide, and thus, to the activity of the FTase enzyme.[12] An inhibitor like Chaetomellic Acid A will reduce the rate of this reaction, leading to a decrease in the light signal.

Materials and Reagents

Enzymes and Substrates

| Reagent | Supplier | Catalog # | Storage |

| Recombinant Human Farnesyltransferase | Sigma-Aldrich | SAE0063 | -80°C |

| [³H]-Farnesyl Pyrophosphate (15-30 Ci/mmol) | PerkinElmer | NET1054 | -20°C |

| Biotinylated Lamin B CaaX Peptide (Biotin-YRASNRSCAIM) | AnaSpec | AS-61301 | -20°C |

| Chaetomellic Acid A | Cayman Chemical | 10007421 | -20°C |

Assay Components

| Reagent | Supplier | Catalog # | Storage |

| Streptavidin-Coated PVT SPA Beads | PerkinElmer | RPNQ0007 | 4°C |

| 96-well White, Clear-Bottom Microplates | Corning | 3600 | Room Temp |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |

| MgCl₂ | Sigma-Aldrich | M8266 | Room Temp |

| ZnCl₂ | Sigma-Aldrich | Z4875 | Room Temp |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | 4°C |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |

Preparation of Stock Solutions and Buffers

-

Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT. Prepare fresh on the day of the experiment by adding DTT to the base buffer.

-

Chaetomellic Acid A Stock (10 mM): Dissolve the required amount of Chaetomellic Acid A in 100% DMSO. Store at -20°C.

-

Biotinylated Peptide Stock (1 mM): Dissolve the peptide in the Assay Buffer. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

[³H]-FPP Stock (1 µCi/µL): The purchased stock is typically in an ethanol/water solution. Dilute as needed with Assay Buffer.

-

FTase Enzyme Working Solution: Dilute the stock enzyme in cold Assay Buffer to the desired final concentration just before use. Keep on ice.

-

SPA Bead Slurry: Resuspend the beads thoroughly in Assay Buffer to a final concentration of 20 mg/mL.

Experimental Protocol

Farnesyltransferase Inhibition Assay Workflow

The following diagram outlines the key steps in the FTase inhibition assay.

Caption: Workflow for the in vitro FTase inhibition assay.

Step-by-Step Methodology

Causality Behind Choices: The order of addition is critical. Pre-incubating the enzyme with the inhibitor allows for binding to occur before the introduction of the substrates, ensuring an accurate measurement of inhibitory potential.

-

Inhibitor Preparation: Prepare a serial dilution of Chaetomellic Acid A in 100% DMSO. A typical starting range would be from 1 mM down to 10 nM. This wide range is essential for determining the IC₅₀ value accurately.

-

Assay Plate Setup:

-

Add 2.5 µL of each Chaetomellic Acid A dilution or DMSO (for vehicle control and maximum activity wells) to the appropriate wells of a 96-well microplate.

-

Add 20 µL of Assay Buffer to all wells.

-

Add 10 µL of the diluted FTase enzyme working solution to all wells except the "No Enzyme" control. Add 10 µL of Assay Buffer to the "No Enzyme" control well.

-

Gently tap the plate to mix and pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to interact with the enzyme before the reaction starts.

-

-

Reaction Initiation:

-

Prepare a substrate mix containing the biotinylated peptide and [³H]-FPP in Assay Buffer. For a final reaction volume of 50 µL, a recommended final concentration is 0.5 µM for each substrate.

-

Add 17.5 µL of the substrate mix to all wells to start the reaction.

-

The final reaction volume is now 50 µL.

-

-

Enzymatic Reaction:

-

Seal the plate and incubate at 37°C for 60 minutes. This time and temperature are optimized for robust enzyme activity while remaining within the linear range of the reaction.[13]

-

-

Signal Detection:

-

Add 50 µL of the 20 mg/mL streptavidin-coated SPA bead slurry to each well. The addition of the bead slurry effectively stops the enzymatic reaction and initiates the capture of the biotinylated product.

-

Seal the plate and incubate for at least 30 minutes at room temperature with gentle shaking to allow the beads to settle and the biotin-streptavidin binding to reach equilibrium.

-

Read the plate in a microplate scintillation counter (e.g., PerkinElmer TopCount or MicroBeta). The counting time should be set to 1 minute per well.

-

Controls for a Self-Validating System

To ensure the integrity of the results, the following controls are mandatory for each assay plate:

-

Maximum Activity (0% Inhibition): Contains all reaction components, with DMSO added instead of the inhibitor. This well establishes the baseline for an uninhibited reaction.

-

No Enzyme Control (100% Inhibition): Contains all components except the FTase enzyme. This control measures the background signal from non-enzymatic interactions and filter-associated radioactivity.[13]

-

Vehicle Control: Contains all reaction components, with only the vehicle (DMSO) at the highest concentration used for the inhibitor dilutions. This ensures that the solvent itself does not affect enzyme activity.

Data Analysis and Expected Results

Calculating Percent Inhibition

The raw data will be in Counts Per Minute (CPM). The percent inhibition for each concentration of Chaetomellic Acid A is calculated using the following formula:

% Inhibition = 100 x [1 - (CPM_Sample - CPM_No_Enzyme) / (CPM_Max_Activity - CPM_No_Enzyme)]

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

-

Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Representative Data

The following table shows example data from an FTase inhibition assay with Chaetomellic Acid A.

| Chaetomellic Acid A (nM) | Log Concentration | Average CPM | % Inhibition |

| 0 (Max Activity) | - | 12,500 | 0% |

| No Enzyme | - | 250 | 100% |

| 1 | 0 | 11,300 | 9.8% |

| 10 | 1 | 8,900 | 29.4% |

| 50 | 1.7 | 6,550 | 48.6% |

| 100 | 2 | 4,100 | 68.6% |

| 500 | 2.7 | 1,800 | 87.4% |

| 1000 | 3 | 950 | 94.3% |

Based on this data, the calculated IC₅₀ would be approximately 55 nM, consistent with published values.[8]

Mechanism of Action Visualization

The diagram below illustrates the farnesylation pathway and the inhibitory action of Chaetomellic Acid A.

Caption: Inhibition of the FTase pathway by Chaetomellic Acid A.

Troubleshooting and Field-Proven Insights

-

High Background Signal: This can be due to non-specific binding of [³H]-FPP to the beads or plate. Ensure thorough mixing of beads and consider pre-coating the plate with a blocking agent like BSA if the problem persists.

-

Low Signal-to-Noise Ratio: This may indicate low enzyme activity. Check the age and storage conditions of the FTase and DTT. Ensure the DTT is added fresh to the assay buffer, as it is crucial for enzyme stability and activity. The specific activity of the [³H]-FPP should also be confirmed.[13]

-

Inconsistent Results: This often points to pipetting errors, especially with small volumes. Use calibrated pipettes and reverse pipetting techniques for viscous solutions like the bead slurry. Ensure homogenous suspension of the SPA beads before dispensing.

Conclusion

This application note provides a robust and reliable protocol for the in vitro determination of farnesyltransferase inhibition by Chaetomellic Acid A using Scintillation Proximity Assay technology. By understanding the underlying scientific principles and adhering to the detailed methodology, researchers can generate high-quality, reproducible data for the characterization of FTase inhibitors. This assay serves as a valuable tool in the early stages of drug discovery and for fundamental research into the roles of protein farnesylation in health and disease.

References

-

Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

-

Andres, D. A., et al. (1997). Substrate specificity determinants in the farnesyltransferase β-subunit. PNAS, 94(20), 10764-10769. Retrieved February 21, 2026, from [Link]

-

Rowinsky, E. K., et al. (1999). Ras Protein Farnesyltransferase: A Strategic Target for Anticancer Therapeutic Development. Journal of Clinical Oncology, 17(11), 3631-3631. Retrieved February 21, 2026, from [Link]

-

Rowinsky, E. K., et al. (1999). Ras protein farnesyltransferase: a strategic target for anticancer therapeutic development. Journal of Clinical Oncology, 17(11), 3631-52. Retrieved February 21, 2026, from [Link]

-

Rashid, S. A., et al. (2005). Interplay of Isoprenoid and Peptide Substrate Specificity in Protein Farnesyltransferase. Biochemistry, 44(35), 11791-11804. Retrieved February 21, 2026, from [Link]

-

Troutman, J. M., et al. (2007). Rapid Analysis of Protein Farnesyltransferase Substrate Specificity Using Peptide Libraries and Isoprenoid Diphosphate Analogues. ACS Chemical Biology, 2(5), 335-344. Retrieved February 21, 2026, from [Link]

-

Caplin, B. E., et al. (1997). Substrate specificity determinants in the farnesyltransferase beta-subunit. Proceedings of the National Academy of Sciences, 94(20), 10764-10769. Retrieved February 21, 2026, from [Link]

-

O'Regan, R. M., & Khuri, F. R. (2004). Farnesylation: Ras activation involves transfer of a prenyl group to... ResearchGate. Retrieved February 21, 2026, from [Link]

-

BioAssay Systems. (n.d.). Farnesyltransferase. Retrieved February 21, 2026, from [Link]

-

Farnesyltransferase inhibitor. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

-

Chehade, K. A., et al. (2011). An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases. Analytical Biochemistry, 419(2), 199-205. Retrieved February 21, 2026, from [Link]

-

Cox, A. D., & Der, C. J. (2010). Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? PMC. Retrieved February 21, 2026, from [Link]

-

BioAssay Systems. (n.d.). EnzyFluo™ Farnesyltransferase Activity Assay Kit. Retrieved February 21, 2026, from [Link]